molecular formula C13H16O2 B15091395 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal

Cat. No.: B15091395
M. Wt: 204.26 g/mol
InChI Key: JYFNZIFWHDBXGA-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal is an organic compound that features a tetrahydronaphthalene moiety linked to a propanal group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with 3-chloropropanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions, where the tetrahydronaphthalene moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like acetone.

Major Products Formed

    Oxidation: 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanoic acid.

    Reduction: 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanol.

    Substitution: Various substituted tetrahydronaphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and specificity for its target, while the propanal group can participate in covalent interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanoic acid
  • 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanol
  • 2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetic acid

Uniqueness

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal is unique due to the presence of both an aldehyde group and a tetrahydronaphthalene moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanal

InChI

InChI=1S/C13H16O2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h6-8,10H,1-5,9H2

InChI Key

JYFNZIFWHDBXGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCCC=O

Origin of Product

United States

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